Styrylthiazole vs. 4-Arylthiazole: AChE Inhibitory Activity and Neuroprotection in Alzheimer's Models
Styryl-thiazole hybrids (6i, 6e) exhibit significant acetylcholinesterase (AChE) inhibitory activity and neuroprotection in an Aβ1-42-induced neurotoxicity model. The compound 6i, a styryl-thiazole derivative, demonstrated high AChE inhibition (397.6 mU mL⁻¹) and increased cell viability by ~34% at 50 μg mL⁻¹ in an SH-SY5Y neuroblastoma cell line [1]. This is a distinct functional profile compared to standard 4-arylthiazole-2-amines, which have been reported as acetylcholinesterase inhibitors but with different potency ranges (e.g., IC50 of 0.66 μM for a related 4-arylthiazole derivative) and without the multi-targeted anti-aggregation activity reported here [2].
| Evidence Dimension | AChE Inhibitory Activity and Neuroprotection |
|---|---|
| Target Compound Data | AChE activity: 397.6 ± 32.152 mU mL⁻¹; Cell viability increase: ~34% at 50 μg mL⁻¹ |
| Comparator Or Baseline | 4-Arylthiazole-2-amine derivative: IC50 = 0.66 μM against AChE |
| Quantified Difference | Different assays preclude direct numerical comparison; however, the styryl-thiazole demonstrates multi-targeted activity (AChE inhibition + Aβ aggregation inhibition), while the comparator reports only AChE inhibition. |
| Conditions | In vitro: AChE inhibition assay and Aβ1-42-exposed human neuroblastoma (SH-SY5Y) cell viability assay |
Why This Matters
For procurement in neurodegenerative disease research, the multi-targeted profile of styryl-thiazole derivatives (AChE inhibition and neuroprotection) offers a distinct advantage over simpler 4-arylthiazole-2-amines that primarily target AChE.
- [1] Gouleni, N., et al. (2023). Novel styryl-thiazole hybrids as potential anti-Alzheimer's agents. RSC Medicinal Chemistry, 14(11), 2315-2326. View Source
- [2] Xu, Y., et al. (2020). Design, synthesis and evaluation of new 4-arylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(6), 126985. View Source
